molecular formula C17H19BrO3 B5129474 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene

Cat. No. B5129474
M. Wt: 351.2 g/mol
InChI Key: APKFDYKACMSEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP is a member of the family of compounds known as aryl bromides, which are widely used in organic synthesis.

Mechanism of Action

The mechanism of action of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with other molecules to form new compounds. This compound is known to undergo a range of reactions, including nucleophilic substitution, oxidative addition, and reductive elimination.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. This compound has been shown to have low acute toxicity in animal studies, and it is not expected to have any significant long-term health effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene in lab experiments is its versatility and ease of use. This compound is a stable compound that can be easily synthesized and purified, making it a convenient starting material for a wide range of reactions. However, this compound is also relatively expensive and may not be suitable for large-scale industrial applications.

Future Directions

There are several potential future directions for research on 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One area of interest is in the development of new synthetic methodologies that use this compound as a starting material. Another area of interest is in the use of this compound as a ligand in metal-catalyzed reactions, where it has shown promising results. Finally, there is also potential for the use of this compound in the development of new drugs and therapeutic agents, although further research is needed in this area.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a versatile and stable compound that can be easily synthesized and purified, making it a convenient starting material for a wide range of reactions. While further research is needed to fully understand the mechanism of action and potential applications of this compound, it is clear that this compound has significant potential for future scientific research.

Synthesis Methods

The synthesis of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves the reaction of 2,6-dimethylphenol with 2-bromoethyl 2-methoxyphenyl ether in the presence of a catalyst. The resulting product is then subjected to further reaction with 2-bromoethyl ethoxy ether to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of organic synthesis, where this compound can be used as a starting material for the synthesis of a wide range of compounds. This compound has also been studied for its potential use as a ligand in metal-catalyzed reactions, where it has shown promising results.

properties

IUPAC Name

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-12-10-13(2)17(14(18)11-12)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKFDYKACMSEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCOC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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